Research databases like PubChem () provide the compound's structure and basic properties. Its chemical structure suggests potential applications in areas like organic synthesis or material science, but specific research findings are not documented yet.
Scientific databases like ScienceDirect or Scopus can be used to search for recent publications mentioning Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate. These databases may reveal ongoing research on the compound, but since it appears to be a less common molecule, findings might be scarce.
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is an organic compound with the molecular formula C15H18N2O8 and a molecular weight of 342.31 g/mol. It features two 2,5-dioxopyrrolidin-1-yl groups attached to a heptanedioate moiety. The compound is recognized for its potential applications in medicinal chemistry and drug development due to its unique structural properties .
There is no current information available on the specific mechanism of action of Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate.
Due to the lack of specific research on this compound, safety information on Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is not available. However, considering the presence of the imide groups, it's advisable to handle the compound with caution, assuming potential skin and eye irritation until more information is available [].
The reactivity of bis(2,5-dioxopyrrolidin-1-YL) heptanedioate primarily involves nucleophilic substitution and esterification reactions. The presence of the dioxopyrrolidine moiety allows for various transformations that can lead to the formation of derivatives with altered pharmacological properties. For example, it can react with amines or alcohols to form amides or esters, respectively. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, releasing the dioxopyrrolidine units .
Research indicates that bis(2,5-dioxopyrrolidin-1-YL) heptanedioate exhibits notable biological activities. It has been studied for its anticonvulsant properties, showing potential as a therapeutic agent in treating epilepsy and other seizure disorders. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in this regard . Furthermore, preliminary studies suggest that it could have anti-inflammatory effects, although more research is needed to fully understand its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing bis(2,5-dioxopyrrolidin-1-YL) heptanedioate:
Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate has several applications:
Interaction studies involving bis(2,5-dioxopyrrolidin-1-YL) heptanedioate focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. These interactions could elucidate its mechanisms of action and help optimize its pharmacological profile .
Several compounds share structural similarities with bis(2,5-dioxopyrrolidin-1-YL) heptanedioate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(2,5-dioxopyrrolidin-1-YL) carbonate | C9H8N2O7 | Contains carbonate instead of heptanedioate |
Di(N-succinimidyl) adipate | C14H16N2O8 | Used as a crosslinker in bioconjugation |
Bis(2,5-dioxopyrrolidin-1-YL) succinate | C10H12N2O6 | Similar structure but different dicarboxylic acid |
2,5-Dioxopyrrolidine | C6H8N2O2 | Basic structure without the heptanedioate moiety |
Uniqueness: Bis(2,5-dioxopyrrolidin-1-YL) heptanedioate is distinctive due to its dual dioxopyrrolidine units linked by a heptanedioic acid backbone, which may enhance its biological activity compared to simpler analogs.